molecular formula C15H17N3O3 B5154815 (5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5154815
M. Wt: 287.31 g/mol
InChI Key: XFTHIORPUOPWRH-UHFFFAOYSA-N
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Description

(5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a butylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a pyrimidine derivative with a butylamine and a phenyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • Benzylamine
  • Trimethoxyphenylsilane
  • Polycyclic aromatic compounds like fluoranthene and benzo[ghi]perylene

Uniqueness

What sets (5Z)-5-[(butylamino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione apart from these similar compounds is its unique combination of a butylamino group and a phenyl group on the pyrimidine ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(butyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-3-9-16-10-12-13(19)17-15(21)18(14(12)20)11-7-5-4-6-8-11/h4-8,10,20H,2-3,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTHIORPUOPWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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